Cas no 17900-95-7 (5,6-dibromo-1H-indole-3-carbaldehyde)

5,6-dibromo-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5,6-Dibromindol-3-carbaldehyd
- 5,6-dibromo-1H-indole-3-carbaldehyde
- 5,6-dibromo-1H-indole-3-carboxaldehyde
- 5,6-dibromo-indole-3-carbaldehyde
- 5,6-dibromoindole-3-carbaldehyde
- 5,6-dibromoindole-3-carboxaldehyde
- SY342783
- 17900-95-7
- MFCD16610765
- CS-16737
- SB74059
- EN300-3091999
- F15924
- Z1269184932
- CS-0102833
- 1H-Indole-3-carboxaldehyde, 5,6-dibromo-
- AKOS030528739
- 5,6-Dibromo-1H-indole-3-carbaldehyde
- SAA90095
- 5,6-Dibromoindole-3-carbaldehyde
- 5,6-Dibromo-1H-indole-3-carboxaldehyde
-
- MDL: MFCD16610765
- インチ: InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
- InChIKey: YQUFUBJNKCIXAA-UHFFFAOYSA-N
- SMILES: Brc1cc2[nH]cc(C=O)c2cc1Br
計算された属性
- 精确分子量: 302.87174g/mol
- 同位素质量: 300.87379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 32.9Ų
5,6-dibromo-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173473-100mg |
5,6-Dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 98% | 100mg |
¥564 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0539-10G |
5,6-dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 95% | 10g |
¥ 11,352.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173473-1g |
5,6-Dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 98% | 1g |
¥3005 | 2023-04-15 | |
Enamine | EN300-3091999-0.05g |
5,6-dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 95.0% | 0.05g |
$39.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN953-200mg |
5,6-dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 97% | 200mg |
833.0CNY | 2021-07-15 | |
Enamine | EN300-3091999-0.1g |
5,6-dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 95.0% | 0.1g |
$62.0 | 2025-03-19 | |
Chemenu | CM263065-250mg |
5,6-Dibromo-1H-indole-3-carbaldehyde |
17900-95-7 | 95%+ | 250mg |
$125 | 2023-02-02 | |
1PlusChem | 1P00274Q-250mg |
1H-Indole-3-carboxaldehyde, 5,6-dibromo- |
17900-95-7 | >98% | 250mg |
$115.00 | 2024-06-18 | |
A2B Chem LLC | AB01754-250mg |
5,6-Dibromo-1h-indole-3-carbaldehyde |
17900-95-7 | 95% | 250mg |
$42.00 | 2024-04-20 | |
Aaron | AR0027D2-250mg |
1H-Indole-3-carboxaldehyde, 5,6-dibromo- |
17900-95-7 | 98% | 250mg |
$60.00 | 2023-12-14 |
5,6-dibromo-1H-indole-3-carbaldehyde 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
5,6-dibromo-1H-indole-3-carbaldehydeに関する追加情報
Introduction to 5,6-Dibromindol-3-carbaldehyde (CAS No. 17900-95-7)
5,6-Dibromindol-3-carbaldehyde is a significant intermediate in organic synthesis and pharmaceutical research, characterized by its unique structural properties that make it valuable for developing novel compounds. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 17900-95-7, has garnered attention in the scientific community due to its versatile applications in medicinal chemistry and material science. The presence of both bromine substituents and an aldehyde functional group imparts distinct reactivity, enabling its use in a wide range of synthetic transformations.
The structure of 5,6-Dibromindol-3-carbaldehyde consists of an indole core substituted with two bromine atoms at the 5- and 6-positions, along with a formyl group at the 3-position. This arrangement creates a highly reactive platform for further functionalization, making it a preferred building block in the synthesis of complex molecules. The indole scaffold itself is well-known for its biological activity, found in numerous natural products and pharmacologically active compounds.
In recent years, 5,6-Dibromindol-3-carbaldehyde has been extensively studied for its potential in drug discovery. Its reactivity allows for the facile introduction of various functional groups, facilitating the development of inhibitors, agonists, and other bioactive molecules. One notable area of research involves its application in the synthesis of small-molecule modulators targeting transcription factors and other protein receptors. These modulators have shown promise in preclinical studies for treating inflammatory diseases and cancer.
Recent advancements in medicinal chemistry have highlighted the utility of 5,6-Dibromindol-3-carbaldehyde in generating heterocyclic derivatives with enhanced pharmacological properties. For instance, researchers have demonstrated its role in creating novel indole-based compounds that exhibit potent antiviral and anti-inflammatory effects. The bromine atoms at the 5- and 6-positions serve as handles for further chemical manipulation, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
The synthetic pathways involving 5,6-Dibromindol-3-carbaldehyde are diverse and well-documented. One common approach involves the bromination of indole derivatives followed by formylation at the 3-position. These reactions can be optimized using various catalysts and conditions to achieve high yields and purity. Additionally, modern techniques such as transition-metal-catalyzed cross-coupling reactions have expanded the synthetic possibilities, enabling the introduction of additional functional groups with precision.
In material science, 5,6-Dibromindol-3-carbaldehyde has been explored for its potential in designing advanced materials with unique electronic properties. Its indole core can be incorporated into organic semiconductors and light-emitting diodes (OLEDs), where it contributes to improved charge transport and luminescence efficiency. The bromine substituents also enhance solubility and processability, making it a valuable component in polymer chemistry.
The pharmacological significance of 5,6-Dibromindol-3-carbaldehyde extends beyond its role as a synthetic intermediate. Studies have shown that derivatives of this compound can interact with biological targets such as enzymes and receptors, modulating pathways involved in disease progression. For example, modifications at the 3-position have been found to influence binding affinity and selectivity, leading to more effective drug candidates.
Future research directions may focus on expanding the applications of 5,6-Dibromindol-3-carbaldehyde into new therapeutic areas. The development of novel synthetic methodologies could further enhance its accessibility and utility, while computational modeling may aid in predicting its behavior in complex biological systems. As our understanding of molecular interactions grows, so too will the potential uses of this versatile compound.
In conclusion,5,6-Dibromindol-3-carbaldehyde (CAS No. 17900-95-7) remains a cornerstone in synthetic chemistry and pharmaceutical innovation. Its unique structure and reactivity make it indispensable for researchers seeking to develop new drugs and materials. With ongoing advancements in chemical synthesis and drug discovery,5,6-Dibromindol-3-carbaldehyde is poised to continue playing a pivotal role in scientific progress.
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